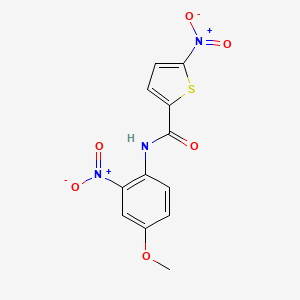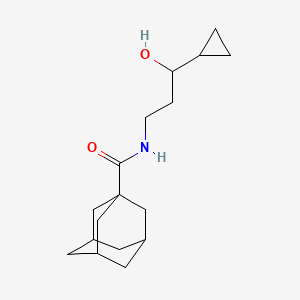
N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their use in forming Co(II) and Cu(II) coordination complexes. The research highlighted the impact of hydrogen bonding in the self-assembly process of these complexes. Additionally, the antioxidant activity of both the ligands and their complexes was evaluated, revealing significant antioxidant properties.
Pharmacological Potential and Tumor Inhibition
M. Faheem's (2018) research Faheem, 2018 investigated the computational and pharmacological potential of novel heterocyclic derivatives, including pyrazole. The study assessed the compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects, indicating their significant biological potential.
Antimicrobial Agents
In a study by Darwish et al. (2014), new heterocyclic compounds incorporating a sulfamoyl moiety were synthesized for use as antimicrobial agents. The study demonstrated promising in vitro antibacterial and antifungal activities of these compounds.
Acetylation in Antimalarial Drug Synthesis
Research by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant in the synthesis of antimalarial drugs.
Intramolecular Cycloadditions
The study by Minami et al. (1993) explored the synthesis of annulated γ-lactams through intramolecular 1,3-dipolar cycloadditions involving N-allyldiazoacetamides. This method provides a pathway to create fused tricyclic heterocycles.
Synthesis of Silver(I) Complex
Reger et al. (2003) developed a method for synthesizing 4-(alkyl)pyrazoles, which were then used to create a silver(I) complex. This complex has potential applications in various chemical processes.
Organocatalyst in Pyranopyrazole Synthesis
Zolfigol et al. (2013) reported a green and efficient method for preparing pyranopyrazoles using isonicotinic acid as an organocatalyst. This approach highlights the use of environmentally friendly methods in chemical synthesis.
Imaging of Peripheral Benzodiazepine Receptors
The study by Fookes et al. (2008) synthesized compounds for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). This research aids in understanding neurodegenerative disorders.
Mécanisme D'action
Target of Action
Similar compounds have been known to targetreceptor tyrosine kinases (TK) , which play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like tk) and inhibit their activity . This inhibition could lead to a decrease in the signaling pathways that are overactive in certain conditions, such as cancer .
Biochemical Pathways
This pathway is involved in cell survival, growth, and proliferation, and its inhibition could lead to the suppression of these processes .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-absorbed
Result of Action
Based on the potential inhibition of tk and downstream pathways, it can be inferred that this compound may lead to a decrease in cell growth and proliferation . This could potentially be beneficial in conditions where these processes are overactive, such as in cancer .
Propriétés
IUPAC Name |
2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBNPVYLABIZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

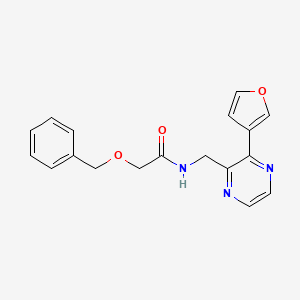

![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)
![2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2927964.png)
![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)

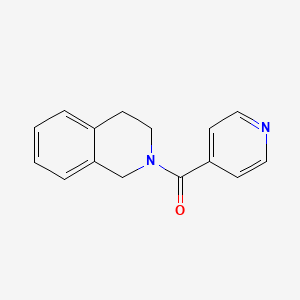
![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)
![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)
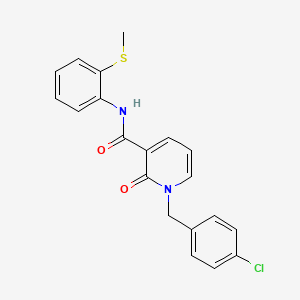
![Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2927976.png)
